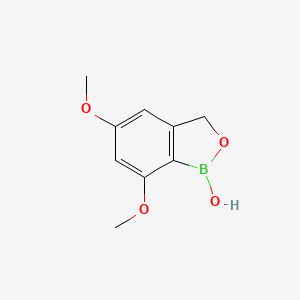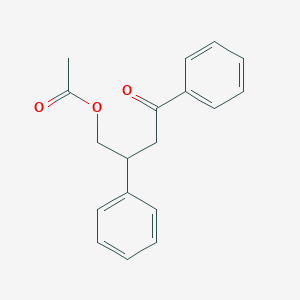![molecular formula C26H26O2 B12568409 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene) CAS No. 197653-10-4](/img/structure/B12568409.png)
1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene) is an organic compound with a complex structure that includes a phenylene group connected by ethene linkages to ethoxybenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene) typically involves a condensation reaction. One common method includes the reaction of 1,4-phenylenediacetic acid with 4-ethoxybenzaldehyde in the presence of a base such as sodium methoxide. The reaction is carried out in a solvent like methoxyethyl acetate at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials such as polymers and organic electronic devices.
Wirkmechanismus
The mechanism of action of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene) involves its interaction with specific molecular targets. The ethene linkages and aromatic rings allow for π-π interactions with other aromatic systems, which can influence the compound’s reactivity and binding properties. These interactions can affect various pathways, including electron transfer and signal transduction, making the compound useful in electronic and photonic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[1,4-Phenylenedi(E)-2,1-ethenediyl]bis(2,4-dinitrobenzene): Similar structure but with nitro groups, leading to different reactivity and applications.
4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol: Contains hydroxyl groups instead of ethoxy groups, affecting its chemical properties and uses.
Eigenschaften
CAS-Nummer |
197653-10-4 |
|---|---|
Molekularformel |
C26H26O2 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
1,4-bis[2-(4-ethoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C26H26O2/c1-3-27-25-17-13-23(14-18-25)11-9-21-5-7-22(8-6-21)10-12-24-15-19-26(20-16-24)28-4-2/h5-20H,3-4H2,1-2H3 |
InChI-Schlüssel |
HWKABBAQOPAUCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


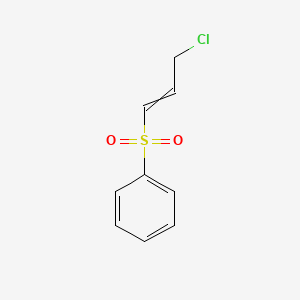

![(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one](/img/structure/B12568344.png)
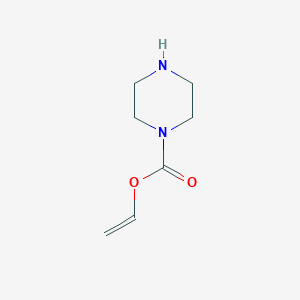
![([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide](/img/structure/B12568358.png)
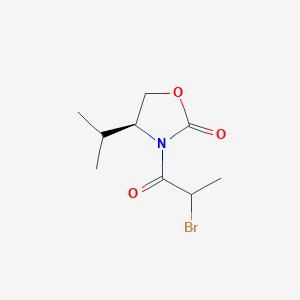
![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)
![Phosphine, [2-(chloromethyl)phenyl]diphenyl-](/img/structure/B12568370.png)
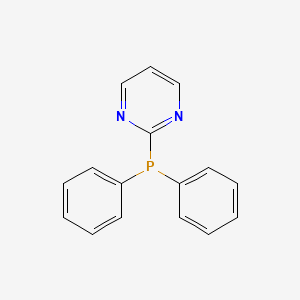

![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)
